molecular formula C20H16BrN5O3 B2896986 N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1115959-75-5

N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2896986
CAS No.: 1115959-75-5
M. Wt: 454.284
InChI Key: SRTNVDIKLSTVBV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide (CAS 1115959-73-3) is a synthetic complex organic compound with a molecular weight of 454.3 g/mol and a molecular formula of C20H16BrN5O3 . It belongs to the class of triazolopyrazine derivatives, characterized by a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 4-methylphenoxy group at position 8 and an acetamide-linked 4-bromophenyl moiety . This structural combination incorporates halogenated and alkoxy substituents, which are common pharmacophores in medicinal chemistry known for modulating bioactivity and physicochemical properties . In research settings, this compound is of significant interest in medicinal chemistry and has been explored for its potential biological activities. Studies on related triazolopyrazine derivatives suggest potential applications as inhibitors of specific kinases involved in cancer cell proliferation . Furthermore, research indicates that similar compounds can induce apoptosis in cancer cells and may modulate pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential anti-inflammatory and anticancer properties worthy of further investigation . The compound is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O3/c1-13-2-8-16(9-3-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTNVDIKLSTVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates multiple functional groups that contribute to its biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological significance, and research findings related to this compound.

  • Molecular Formula : C20_{20}H16_{16}BrN5_5O3_3
  • Molecular Weight : 454.3 g/mol
  • CAS Number : 1115959-75-5

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of the triazole ring.
  • Introduction of the bromophenyl and methylphenoxy substituents.
  • Acetylation to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance:

  • A study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against pathogens like Enterococcus faecalis .
CompoundMIC (µg/mL)Activity Type
8a12.5Antibacterial
8b25Antibacterial
9h50Antibacterial

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MCF7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxic effects:

  • Compounds were tested using the Sulforhodamine B (SRB) assay, with some showing IC50_{50} values lower than conventional chemotherapeutic agents like doxorubicin .
CompoundIC50_{50} (µM)Cell Line
d6<10MCF7
d7<15MCF7

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies suggest that the compound interacts favorably with active sites of relevant enzymes and receptors involved in microbial resistance and cancer proliferation .

Case Studies

A notable case study involved a series of synthesized triazole derivatives where structural modifications led to enhanced biological activity:

  • Modification Effects : The introduction of electron-donating groups on the phenyl ring significantly increased antimicrobial potency.
  • Comparative Analysis : The activity of these derivatives was compared against established antibiotics and anticancer drugs, demonstrating superior efficacy in some cases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogues with variations in substituents, core scaffolds, and functional groups. Key differences in physicochemical properties, synthetic feasibility, and biological activity are highlighted below.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide C₁₉H₁₄BrN₅O₃ 440.2 4-bromophenyl, 4-methylphenoxy Bromine enhances electronegativity; methylphenoxy improves lipophilicity .
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 469.9 4-chlorobenzylthio, 4-methoxybenzyl Thioether linkage increases metabolic stability; methoxy enhances solubility .
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide C₂₂H₂₁N₅O₃ 403.4 2-methylphenoxy, 4-methylbenzyl Steric hindrance from methyl groups may reduce enzymatic degradation .
N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide C₁₇H₂₁BrN₄OS 415.3 Cyclohexylmethyl, sulfanyl Sulfur atom enhances redox activity; cyclohexyl increases logP .
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide C₁₉H₁₆BrN₃O₃S 446.3 4-bromophenyl, thioether, 4-methoxyphenyl Thioether vs. ether alters oxidative stability; methoxy improves solubility .

Preparation Methods

Cyclization of Hydrazine Derivatives

A widely employed method involves the reaction of 5-bromopyridine-2,3-diamine with butyric acid derivatives under peptide coupling conditions. In a representative procedure, 5-bromopyridine-2,3-diamine (27 mmol) reacts with butyric acid (29 mmol) using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 40 mmol) and N,N-diisopropylethylamine (DIPEA, 80 mmol) in dimethylformamide (DMF) at 50°C for 12 hours. Post-reaction workup includes dilution with water, ethyl acetate extraction, and sequential washing with saturated sodium bicarbonate and lithium chloride solutions to yield N-(2-amino-5-bromo-3-pyridyl)butanamide as a key intermediate.

Subsequent reduction with lithium aluminum hydride in tetrahydrofuran at -78°C initiates cyclization, forming the triazolopyrazine core. This step requires careful temperature control, with gradual warming to room temperature over 3 hours to achieve optimal conversion.

Table 1: Comparative Analysis of Triazolopyrazine Core Formation Methods

Method Reagents Temperature Time Yield Citation
HATU-mediated coupling HATU, DIPEA, butyric acid, DMF 50°C 12 h 78%
Thermal cyclization Hydrazine, diketone, DMF azine 150°C 16 h 65%

Position-selective introduction of the 4-methylphenoxy group at the C8 position of the triazolopyrazine ring typically employs nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

In halogenated precursors (e.g., 8-bromo-triazolopyrazinone), displacement occurs using 4-methylphenol (1.2 equiv) and potassium tert-butoxide (2.0 equiv) in dimethyl sulfoxide at 110°C for 8 hours. This method benefits from operational simplicity but requires careful exclusion of moisture to prevent hydrolysis side reactions.

Palladium-Catalyzed Coupling

For electron-deficient systems, Pd-PEPPSI-IHeptCl (1.2 mol%) catalyzes the reaction between 8-bromo-triazolopyrazinone and 4-methylphenylzinc bromide in toluene at 0°C to room temperature. This approach offers superior regioselectivity, particularly when paired with orthogonal protecting groups on the acetamide nitrogen.

Formation of the Acetamide Moiety

The N-(4-bromophenyl)acetamide side chain introduces both steric bulk and electronic modulation. Synthetic routes prioritize either direct acylation or multi-step functional group interconversions.

Direct Acylation Strategy

Reaction of 2-amino-triazolopyrazine derivatives with 4-bromophenylacetyl chloride (1.5 equiv) in dichloromethane using 4-dimethylaminopyridine (DMAP) as catalyst achieves N-acylation in 74% yield. Critical to success is the prior protection of the triazolopyrazine ketone group as its tert-butyldimethylsilyl ether to prevent competitive enolate formation.

Reductive Amination Approach

Condensation of 4-bromobenzaldehyde with 2-amino-triazolopyrazine in methanol, followed by sodium cyanoborohydride reduction at pH 5-6, provides an alternative pathway. This method proves advantageous for acid-sensitive substrates, delivering the acetamide product in 68% isolated yield after silica gel chromatography.

Table 3: Acetamide Formation Efficiency Comparison

Method Reagents Time Purity Yield Citation
Direct acylation 4-BrPhCOCl, DMAP, CH2Cl2 4 h 98.2% 74%
Reductive amination NaBH3CN, MeOH, pH 5.5 12 h 95.7% 68%

Purification and Characterization

Final purification typically employs gradient elution chromatography (hexane/ethyl acetate 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Advanced characterization combines high-resolution mass spectrometry (HRMS) with multidimensional NMR:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89 (d, J=8.6 Hz, 2H, Ar-H), 7.62 (d, J=8.6 Hz, 2H, Ar-H), 6.98–6.91 (m, 4H, phenoxy-H), 4.27 (s, 2H, CH2CO), 2.31 (s, 3H, CH3).
  • 13C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 158.2 (C-O), 137.4–114.2 (aromatic carbons), 55.1 (OCH3), 21.3 (CH3).

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Triazolo-pyrazine core formation : Condensation of pyrazine derivatives with triazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Acetamide coupling : Reaction of the core intermediate with 4-bromophenylacetic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane at 0–10°C to minimize side reactions .
  • Phenoxy group introduction : Nucleophilic substitution at the pyrazine ring using 4-methylphenol in the presence of a base (e.g., K₂CO₃) at 60–80°C .
    Key Optimization Parameters :
ParameterOptimal RangeImpact
Temperature0–10°C (coupling), 60–80°C (substitution)Minimizes decomposition and side products
SolventDMF/DMSO (core formation), DCM (coupling)Enhances reaction efficiency
Reaction Time12–24 hours (core formation), 4–6 hours (coupling)Balances yield and purity

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-bromophenyl and 4-methylphenoxy groups) and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ peak at m/z ~500–550) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases or GPCRs) .
  • Pathway Analysis : Perform transcriptomic/proteomic profiling (RNA-seq or LC-MS/MS) on treated cell lines to map affected signaling pathways (e.g., apoptosis, inflammation) .
  • Structural Dynamics : Molecular docking (AutoDock/Vina) and molecular dynamics simulations (GROMACS) to predict interactions with targets like triazolo-pyrazine-binding enzymes .

Q. How should researchers address discrepancies in biological activity data across different assays?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to rule out false positives .
  • Buffer Optimization : Test solubility in DMSO/PBS and adjust pH (6.5–7.5) to ensure compound stability .
  • Dose-Response Curves : Generate IC₅₀/EC₅₀ values in triplicate to assess reproducibility. Example
Assay TypeIC₅₀ (μM)R² Value
Enzyme Inhibition0.45 ± 0.020.98
Cell Viability1.2 ± 0.10.95

Q. What strategies are recommended for modifying the compound to enhance its pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 4-methylphenoxy group with trifluoromethoxy or pyridyl ether to improve metabolic stability .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the acetamide moiety to enhance oral bioavailability .
  • LogP Optimization : Use computational tools (e.g., MarvinSketch) to balance hydrophilicity (target LogP ~2–3) and reduce plasma protein binding .

Data Interpretation and Validation

Q. How can researchers resolve conflicting spectral data (e.g., NMR peaks overlapping with impurities)?

  • Methodological Answer :
  • 2D NMR Techniques : Utilize HSQC and HMBC to assign overlapping peaks and confirm connectivity .
  • Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to shift residual solvent peaks away from critical regions .
  • Spiking Experiments : Add authentic reference standards to confirm peak identity .

Q. What are the best practices for validating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 1–9) for 24–72 hours .
  • LC-MS Monitoring : Track degradation products (e.g., hydrolyzed acetamide or oxidized triazolo-pyrazine) .
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models under relevant conditions .

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